molecular formula C20H15ClN2O4 B4655744 3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide

3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide

Cat. No. B4655744
M. Wt: 382.8 g/mol
InChI Key: WIHGWOHPUDVREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide, also known as GW9662, is a synthetic compound that has been widely used in scientific research. It is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism.

Mechanism of Action

3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide binds to the ligand-binding domain of PPARγ and prevents its activation by endogenous ligands such as fatty acids and prostaglandins. This inhibition of PPARγ activity leads to a decrease in the expression of genes involved in adipogenesis, glucose uptake, and lipid metabolism. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting PPARγ-mediated survival pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits adipocyte differentiation and lipid accumulation in adipocytes. It also decreases glucose uptake and insulin sensitivity in adipocytes and skeletal muscle cells. In vivo studies have shown that this compound decreases body weight gain and improves glucose tolerance in obese mice. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide is its selectivity for PPARγ. This allows researchers to study the specific effects of PPARγ inhibition without interfering with other signaling pathways. Additionally, this compound is a synthetic compound that can be easily synthesized and purified. However, one of the limitations of this compound is its potential for off-target effects. It has been shown to inhibit other nuclear receptors such as PPARα and PPARδ at high concentrations.

Future Directions

There are several future directions for the study of 3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide. One area of research is the role of PPARγ in cancer. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further studies are needed to investigate the potential use of this compound as a cancer therapy. Another area of research is the development of more potent and selective PPARγ antagonists. The use of this compound as a tool for studying PPARγ function could be improved with the development of more specific inhibitors. Finally, the role of PPARγ in other physiological processes such as inflammation and neuronal function could be investigated using this compound as a tool.

Scientific Research Applications

3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide has been widely used in scientific research to study the role of PPARγ in various physiological and pathological conditions. PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. This compound is a potent and selective antagonist of PPARγ, which allows researchers to study the specific effects of PPARγ inhibition.

properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4/c21-16-4-10-19(11-5-16)27-13-14-2-1-3-15(12-14)20(24)22-17-6-8-18(9-7-17)23(25)26/h1-12H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHGWOHPUDVREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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